SMPH Crosslinker

Bioconjugation Protein Crosslinking Antibody-Drug Conjugates

Suboptimal crosslinker spacer length causes steric hindrance or failed conjugation, while maleimide hydrolysis variability leads to batch inconsistency. SMPH (CAS 367927-39-7) resolves these challenges: • 14.2 Å non-cleavable spacer bridges distal residues inaccessible to shorter analogs (e.g., SMCC, 8.3 Å), without aggregation risks of longer linkers (e.g., LC-SMCC, 16.2 Å) • Superior peptide-VLP coupling efficiency demonstrated vs. DBCO click chemistry in preclinical cancer vaccine models, yielding enhanced in vivo immune response • Stable thioether linkage ensures payload retention until lysosomal degradation in ADC applications • ≥98% purity, ambient shipping, globally stocked for rapid procurement

Molecular Formula C17H21N3O7
Molecular Weight 379.4 g/mol
CAS No. 367927-39-7
Cat. No. B1681838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMPH Crosslinker
CAS367927-39-7
SynonymsSMPH Crosslinker
Molecular FormulaC17H21N3O7
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21)
InChIKeyWCMOHMXWOOBVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMPH Crosslinker (CAS 367927-39-7): A 14.2 Å NHS-Maleimide Heterobifunctional Linker for Amine-to-Sulfhydryl Conjugation


SMPH (Succinimidyl 6-((beta-maleimidopropionamido)hexanoate), CAS 367927-39-7, is a non-cleavable, water-insoluble heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group separated by a 14.2 Å aliphatic spacer arm . The NHS ester reacts with primary amines (pH 7-9) to form stable amide bonds, while the maleimide couples with sulfhydryl groups (pH 6.5-7.5) to form stable thioether linkages . This compound is widely utilized in bioconjugation, protein-protein crosslinking, antibody labeling, and as an alkyl/ether-based PROTAC linker in targeted protein degradation research .

Why Generic Substitution of SMPH Crosslinker (CAS 367927-39-7) Fails in Critical Conjugation Workflows


In-class NHS-maleimide crosslinkers exhibit widely divergent spacer arm lengths, solubility profiles, and linker stability, which directly impact conjugation efficiency, steric accessibility, and biological activity . Direct substitution of SMPH with a shorter analog (e.g., SMCC, 8.3 Å) may fail to bridge distal residues in protein complexes, while substitution with a longer, bulkier analog (e.g., LC-SMCC, 16.2 Å) may introduce excessive conformational flexibility or undesired aggregation . Furthermore, differences in maleimide hydrolysis rates at physiological pH can lead to variable crosslinking yields and batch-to-batch inconsistency if not properly controlled . Procurement decisions must therefore be guided by quantitative, application-matched evidence rather than generic reagent class assumptions.

SMPH Crosslinker (CAS 367927-39-7): Quantified Differentiation vs. Closest NHS-Maleimide Analogs


Spacer Arm Length: SMPH (14.2 Å) vs. SMCC (8.3 Å) vs. LC-SMCC (16.2 Å) - Defined Mid-Long Range for Optimal Steric Accessibility

SMPH provides a 14.2 Å spacer arm, placing it in the mid-long range between the commonly used short SMCC (8.3 Å) and the extended LC-SMCC (16.2 Å) . This length is specifically designed to bridge sterically hindered epitopes while minimizing non-specific aggregation associated with overly long linkers .

Bioconjugation Protein Crosslinking Antibody-Drug Conjugates

Conjugation Efficiency: SMPH Outperforms DBCO Click Chemistry in VLP-Based Vaccine Assembly

In a direct comparison for coupling the p33 peptide to Qβ(CpGs)-VLP, the SMPH-based method achieved significantly higher coupling efficiency compared to a DBCO-based Cu-free click chemistry approach, as visualized by SDS-PAGE and quantified by densitometry [1]. The study further demonstrated that this superior conjugation translated to a statistically significant increase in CD8+ Tetramer+ cells in vivo, indicating enhanced immunogenicity [1].

Vaccine Development Virus-Like Particles Immunotherapy

Maleimide Hydrolytic Stability: SMPH Maleimide Group Stability Profile vs. SMCC Cyclohexane-Stabilized Maleimide

SMPH contains a standard maleimide group that hydrolyzes slowly at pH >7.5, requiring careful pH control (6.5-7.5) during conjugation . In contrast, SMCC features a cyclohexane-stabilized maleimide that is stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7.0 at 4°C . While SMCC offers superior maleimide stability, SMPH's longer spacer arm (14.2 Å vs. 8.3 Å) often outweighs this advantage in applications requiring greater reach.

Protein Conjugation Crosslinking Chemistry Reagent Stability

Solubility Profile: SMPH vs. SMPB - Improved Solubility for Enhanced Reaction Handling

SMPH is described as being slightly longer and more soluble than SMPB, a closely related analog with an 11.6 Å spacer arm . While both are water-insoluble and require dissolution in DMF or DMSO, the improved solubility of SMPH can lead to more efficient and reproducible conjugation reactions, particularly at higher concentrations.

Bioconjugation Reagent Solubility Protein Labeling

SMPH Crosslinker (CAS 367927-39-7): Optimal Application Scenarios for Scientific Procurement


Assembly of Highly Immunogenic Virus-Like Particle (VLP) Vaccines

SMPH is an optimal choice for conjugating peptide antigens to VLP carriers, as demonstrated by its superior coupling efficiency and enhanced in vivo immune response compared to DBCO click chemistry in a preclinical cancer vaccine model [1]. The 14.2 Å spacer effectively bridges the VLP surface and the peptide epitope, maximizing immunogenicity.

Sterically Demanding Protein-Protein Crosslinking

When crosslinking large protein complexes or targeting residues buried in protein folds, the 14.2 Å spacer of SMPH provides the necessary reach to bridge distances where shorter linkers like SMCC (8.3 Å) fail, while avoiding the excessive length and potential aggregation issues of LC-SMCC (16.2 Å) .

Antibody-Drug Conjugate (ADC) and Targeted Therapy Development

SMPH is a robust choice for conjugating cytotoxic payloads to antibodies. Its non-cleavable, stable thioether linkage ensures the drug remains attached until lysosomal degradation, and the 14.2 Å spacer provides adequate separation to prevent steric hindrance of antibody binding [2].

PROTAC Linker for Targeted Protein Degradation

As an alkyl/ether-based PROTAC linker, SMPH is utilized to connect a target protein ligand to an E3 ubiquitin ligase ligand . Its defined length and non-cleavable nature contribute to the formation of stable ternary complexes, which are essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

Technical Documentation Hub

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